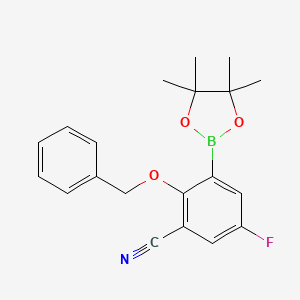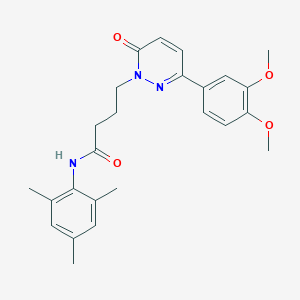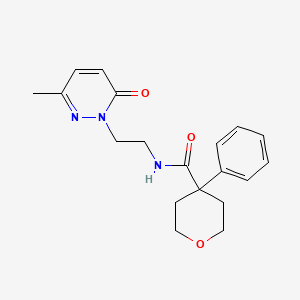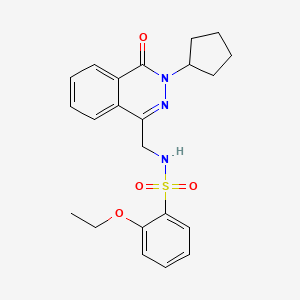![molecular formula C19H12FN3O4 B2756110 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358070-12-8](/img/structure/B2756110.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that incorporates several structural motifs, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a 6-fluoro-1-methylquinolin-4(1H)-one group . These structural motifs are found in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via methods such as Pd-catalyzed C-N cross-coupling . Another method reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds structurally related to the one , focusing on the development of novel compounds with potential biological activities. For instance, studies have investigated the synthesis of substituted benzamides and benzothiazole derivatives, highlighting methodologies for creating diverse molecular structures (N. Chau et al., 1982; Thomas O. Richardson et al., 1998). These synthesis techniques are crucial for developing new drugs and materials with specific properties.
Fluorescence Properties and Chemosensors
Certain derivatives, particularly those involving quinoline and benzoxazole, have been studied for their fluorescence properties, making them useful in developing sensitive detection reagents and protein labels (J. S. Nair et al., 2004; Young-hee Kim et al., 2004). These applications are particularly relevant in biochemical assays and the development of diagnostic tools.
Antitumor Activity
The antitumor potential of quinazolinone analogues has been a subject of interest, with studies demonstrating the synthesis of novel compounds and their evaluation against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). The research emphasizes the importance of structural modifications to enhance biological activity and selectivity towards specific types of cancer cells.
Antimicrobial and Antiviral Activities
Research on derivatives structurally similar to "3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one" includes investigations into their antimicrobial and antiviral activities. These studies are crucial for discovering new therapeutic agents against resistant strains of bacteria and viruses (D. Dewangan et al., 2016; P. Selvam et al., 2010). These findings contribute to the ongoing search for effective treatments for infectious diseases.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
It’s known that microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The disruption of microtubule dynamics can affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
The compound has been evaluated for its anticancer activity against various cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Action Environment
This compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .
properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O4/c1-23-8-13(17(24)12-7-11(20)3-4-14(12)23)19-21-18(22-27-19)10-2-5-15-16(6-10)26-9-25-15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIGLYAJJUUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

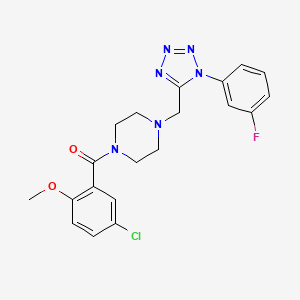
![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
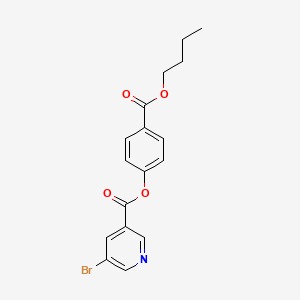
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
